

Synergistic Antitumor Effects of PG-11047 and Bevacizumab: A Comparative Guide

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Compound of Interest		
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This guide provides a comprehensive comparison of the polyamine analogue PG-11047 in combination with the anti-angiogenic agent bevacizumab, highlighting the synergistic effects observed in preclinical and clinical studies. This document summarizes key experimental data, details methodologies of pivotal studies, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Executive Summary

The combination of PG-11047, a potent inhibitor of polyamine metabolism, and bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), has demonstrated significant synergistic antitumor activity. Preclinical studies show that the combination therapy leads to enhanced tumor growth inhibition compared to either agent alone.[1] Clinical evidence from a Phase Ib trial supports the tolerability and potential efficacy of this combination in patients with advanced solid tumors, with notable partial responses and stable disease rates.[2][3] The proposed mechanism for this synergy involves the dual targeting of cancer cell proliferation via polyamine depletion by PG-11047 and the inhibition of tumor angiogenesis by bevacizumab.

Comparative Performance Data Preclinical Efficacy: Prostate Cancer Xenograft Model



A preclinical study utilizing a DU-145 prostate cancer xenograft model demonstrated the potentiation of antitumor effects when PG-11047 was combined with bevacizumab. While both agents showed activity as monotherapies, the combination resulted in a significantly enhanced reduction in tumor growth.[1]

Treatment Group	Mean Tumor Volume (mm³) at Day X	Percent Tumor Growth Inhibition (%)	p-value vs. Control	p-value vs. Monotherapy
Control (Vehicle)	Data not available	-	-	-
PG-11047	Data not available	Data not available	<0.05	-
Bevacizumab	Data not available	Data not available	<0.05	-
PG-11047 + Bevacizumab	Data not available	Significantly enhanced	<0.05	<0.05

Specific quantitative data on tumor volume and percentage of tumor growth inhibition were not available in the public abstracts. The table reflects the reported significant enhancement of antitumor activity.

Clinical Efficacy: Phase Ib Study in Advanced Solid Tumors

A Phase Ib clinical trial evaluated the safety and efficacy of PG-11047 in combination with several standard-of-care therapies, including bevacizumab, in patients with advanced solid tumors.[2][3]



Efficacy Endpoint	PG-11047 + Bevacizumab (n=25)
Partial Response (PR)	12%
Stable Disease (SD)	40%
Overall Response Rate (ORR)	12%
Disease Control Rate (DCR)	52%

Mechanisms of Action and Synergy PG-11047: Targeting Polyamine Metabolism

PG-11047 is a synthetic analogue of spermine that disrupts the tightly regulated polyamine metabolism essential for cancer cell proliferation and survival.[4] Its mechanism involves:

- Competitive uptake: PG-11047 enters cancer cells via the polyamine transport system.
- Inhibition of polyamine biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a key rate-limiting enzyme in the polyamine synthesis pathway.
- Induction of polyamine catabolism: PG-11047 upregulates the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the degradation of natural polyamines.[5]

The depletion of intracellular polyamines ultimately inhibits cell growth and can induce apoptosis.

Bevacizumab: Inhibition of Angiogenesis

Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes VEGF-A. By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits the downstream signaling pathways responsible for angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.

Proposed Synergistic Mechanism



The synergistic antitumor effect of combining PG-11047 and bevacizumab is believed to arise from their complementary mechanisms of action targeting two distinct but crucial aspects of tumor biology: cancer cell proliferation and tumor vascularization. While PG-11047 directly inhibits the growth of cancer cells by disrupting their polyamine metabolism, bevacizumab cuts off the tumor's blood supply, thereby starving it of essential nutrients and oxygen. This dual-pronged attack may lead to a more profound and sustained antitumor response than either agent can achieve alone.

Experimental ProtocolsProstate Cancer Xenograft Study

- Cell Line: DU-145 human prostate cancer cells.
- Animal Model: Male nude mice.
- Tumor Implantation: Subcutaneous injection of DU-145 cells.
- Treatment Groups:
 - Vehicle control
 - PG-11047 (dose and schedule not specified in abstract)
 - Bevacizumab (dose and schedule not specified in abstract)
 - PG-11047 + Bevacizumab
- Administration: Intraperitoneal injections.
- Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition.
 Bodyweight was monitored to assess toxicity.[1]

Phase Ib Clinical Trial

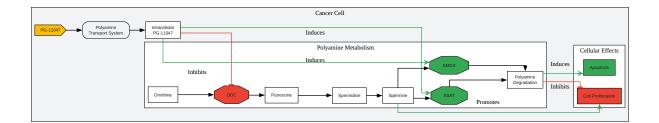
- Study Design: Open-label, multicenter, dose-escalation Phase Ib trial.
- Patient Population: Patients with advanced refractory metastatic solid tumors or lymphoma.



- Treatment Regimen: PG-11047 administered via intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with standard-of-care bevacizumab. The dose of PG-11047 was escalated to determine the maximum tolerated dose (MTD).
- Endpoints:
 - Primary: MTD and dose-limiting toxicities (DLTs).
 - Secondary: Evidence of anti-tumor activity, including partial response (PR) and stable disease (SD) as per RECIST criteria.[2][3][4]

Visualizing the Mechanisms

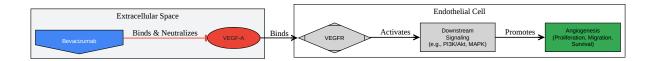
To illustrate the intricate molecular processes involved, the following diagrams depict the signaling pathways of PG-11047 and bevacizumab, as well as their combined experimental workflow.



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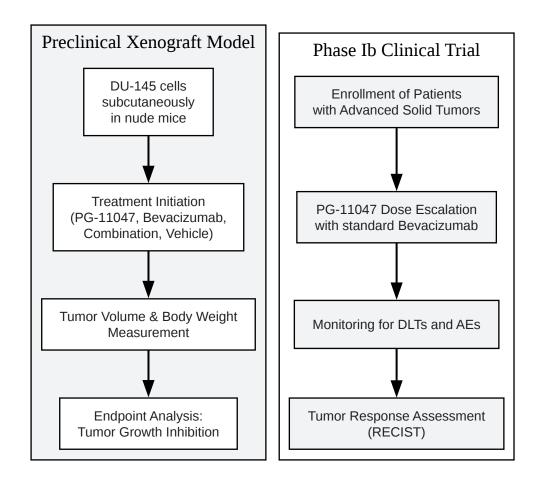
Fig. 1: Mechanism of Action of PG-11047.





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Fig. 2: Mechanism of Action of Bevacizumab.



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Fig. 3: Experimental Workflow for Preclinical and Clinical Evaluation.



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References

- 1. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
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